molecular formula C8H9BrCl3N B13485333 [(2-Bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride

[(2-Bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B13485333
M. Wt: 305.4 g/mol
InChI Key: JZHCQEANDKNTPI-UHFFFAOYSA-N
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Description

(2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride is an organic compound that features a bromine and two chlorine atoms attached to a phenyl ring, with a methylamine group

Properties

Molecular Formula

C8H9BrCl3N

Molecular Weight

305.4 g/mol

IUPAC Name

1-(2-bromo-3,5-dichlorophenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H8BrCl2N.ClH/c1-12-4-5-2-6(10)3-7(11)8(5)9;/h2-3,12H,4H2,1H3;1H

InChI Key

JZHCQEANDKNTPI-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C(=CC(=C1)Cl)Cl)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitutions occur at the correct positions on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the bromination and chlorination steps are carefully controlled. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary but often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

(2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the methylamine group, allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, combined with the methylamine group. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds.

Biological Activity

(2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C₈H₉BrCl₂N·HCl. It has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C₈H₉BrCl₂N·HCl
  • Molecular Weight : Approximately 276.53 g/mol
  • Chemical Structure : The compound features a dichlorophenyl group substituted with a bromine atom and a methylamine moiety, contributing to its unique properties.

Biological Activity Overview

Research indicates that (2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride exhibits several biological activities:

1. Antimicrobial Activity

Some derivatives of this compound show significant antibacterial and antifungal properties. Studies have demonstrated its efficacy against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action appears to involve disruption of cellular processes in target organisms.

Microorganism Activity
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansEffective

2. Anticancer Activity

Preliminary investigations suggest that certain analogs of (2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride may possess anticancer properties. These compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

The results indicate that specific modifications to the chemical structure enhance anticancer activity, highlighting the importance of substituent groups in determining biological efficacy.

The exact mechanisms through which (2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride exerts its biological effects remain under investigation. Binding affinity studies suggest interactions with various biological targets, which may include enzymes involved in metabolic pathways or cellular signaling.

Case Studies

Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of (2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride:

  • Study 1 : A study published in PMC10353488 explored the synthesis and antichlamydial activity of similar compounds, revealing selective inhibition of Chlamydia species and suggesting a potential pathway for drug development against bacterial infections .
  • Study 2 : Research highlighted in PMC8267937 examined derivatives containing oxadiazole cores and their biological profiles, establishing a framework for understanding how structural variations impact activity against COX enzymes .

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